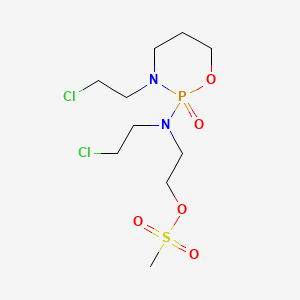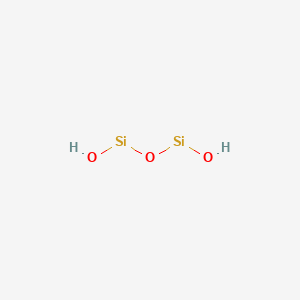
Heptyl (4-(1-methylethyl)phenyl)methyl 3-pyridinylcarbonimidodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptyl (4-(1-methylethyl)phenyl)methyl 3-pyridinylcarbonimidodithioate is a complex organic compound with a molecular formula of C23H32N2S2. This compound is known for its unique chemical structure, which includes a heptyl group, a phenyl group with an isopropyl substituent, and a pyridinylcarbonimidodithioate moiety. It is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl (4-(1-methylethyl)phenyl)methyl 3-pyridinylcarbonimidodithioate typically involves multiple steps, starting with the preparation of the individual components. The heptyl group can be introduced through alkylation reactions, while the phenyl group with an isopropyl substituent can be synthesized via Friedel-Crafts alkylation. The pyridinylcarbonimidodithioate moiety is usually formed through a series of condensation reactions involving pyridine derivatives and carbonimidodithioate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Heptyl (4-(1-methylethyl)phenyl)methyl 3-pyridinylcarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonimidodithioate moiety to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the heptyl or phenyl groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
Heptyl (4-(1-methylethyl)phenyl)methyl 3-pyridinylcarbonimidodithioate is used in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Heptyl (4-(1-methylethyl)phenyl)methyl 3-pyridinylcarbonimidodithioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact
Propriétés
Numéro CAS |
51308-74-8 |
|---|---|
Formule moléculaire |
C23H32N2S2 |
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
1-heptylsulfanyl-1-[(4-propan-2-ylphenyl)methylsulfanyl]-N-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C23H32N2S2/c1-4-5-6-7-8-16-26-23(25-22-10-9-15-24-17-22)27-18-20-11-13-21(14-12-20)19(2)3/h9-15,17,19H,4-8,16,18H2,1-3H3 |
Clé InChI |
RHUROUFPNYQFHS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCSC(=NC1=CN=CC=C1)SCC2=CC=C(C=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane](/img/structure/B14669073.png)





![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)

![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)


![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)
![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)
